LSD1 Biochemical Potency (IC50): Nanomolar Inhibitor 24 vs. First-Generation TCP Scaffold
The compound with CAS No. 1853269-07-4 demonstrates a significantly improved biochemical potency for LSD1 inhibition compared to the foundational tranylcypromine (TCP) scaffold. In a cell-free assay, this inhibitor achieves an IC50 of 1 nM [1], which represents an over 20,000-fold increase in potency relative to TCP (IC50 = 20.7 µM) [2]. This magnitude of improvement indicates a substantial optimization of the chemical scaffold beyond the original covalent warhead.
| Evidence Dimension | LSD1 Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Tranylcypromine (TCP): 20,700 nM (20.7 µM) |
| Quantified Difference | >20,000-fold improvement in potency |
| Conditions | Cell-free biochemical assay |
Why This Matters
This >20,000-fold potency increase enables experimental use at substantially lower concentrations, minimizing the risk of off-target effects and precipitation artifacts that are common with high-concentration dosing of weaker inhibitors.
- [1] Nie Z, et al. Structure-based design and discovery of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018 Nov 3. pii: S0960-894X(18)30855-2. View Source
- [2] Lee, M. G., Wynder, C., Schmidt, D. M., McCafferty, D. G., & Shiekhattar, R. (2006). Histone H3 lysine 4 demethylation is a target of nonselective antidepressive medications. Chemistry & biology, 13(6), 563-567. View Source
